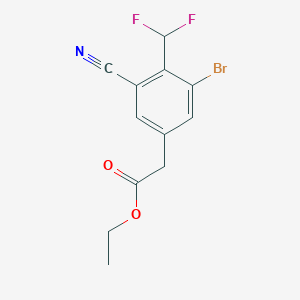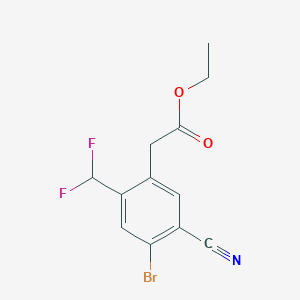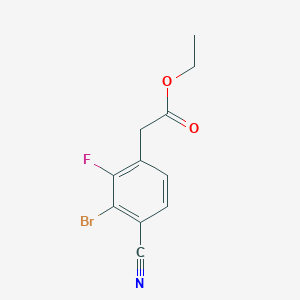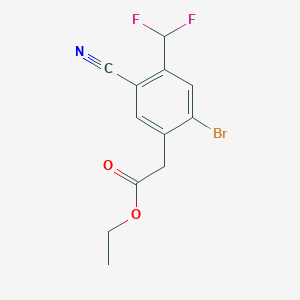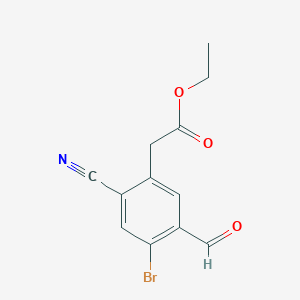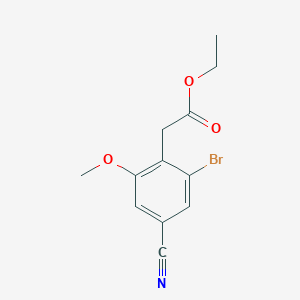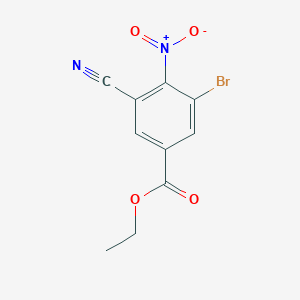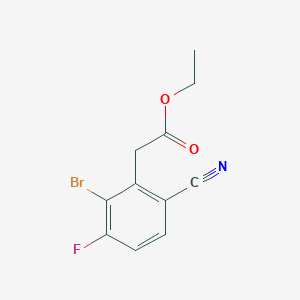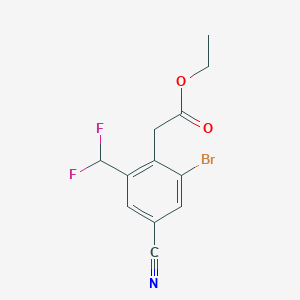
Ethyl 2-bromo-4-cyano-5-formylphenylacetate
Descripción general
Descripción
Ethyl 2-bromo-4-cyano-5-formylphenylacetate, also known as EBCFPA, is a brominated aromatic compound derived from phenylacetic acid. It is an organobromine compound that has been studied in the context of medicinal chemistry and pharmacology due to its potential applications in various areas of scientific research.
Aplicaciones Científicas De Investigación
Ethyl 2-bromo-4-cyano-5-formylphenylacetate has been studied in the context of medicinal chemistry and pharmacology due to its potential applications in various areas of scientific research. It has been studied as a potential antifungal agent and as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, it has been studied as a potential inhibitor of the enzyme Monoamine Oxidase (MAO), which is involved in the breakdown of the neurotransmitters serotonin, dopamine, and norepinephrine. It has also been studied as a potential inhibitor of the enzyme Cyclooxygenase (COX), which is involved in the production of inflammatory mediators.
Mecanismo De Acción
The mechanism of action of Ethyl 2-bromo-4-cyano-5-formylphenylacetate is not fully understood. However, it is believed that its bromine atoms interact with the active sites of enzymes, such as acetylcholinesterase, MAO, and COX, and inhibit their activity. In addition, it is believed that the cyano group on the molecule interacts with the active sites of these enzymes and further inhibits their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been shown to inhibit the activity of acetylcholinesterase, MAO, and COX in vitro. In addition, it has been shown to inhibit the growth of certain fungi in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 2-bromo-4-cyano-5-formylphenylacetate has several advantages for laboratory experiments. It is relatively easy to synthesize and is relatively stable in solution. However, it is not soluble in water, so it must be dissolved in organic solvents such as ethanol or dimethyl sulfoxide (DMSO). In addition, it is not very potent, so it may require higher concentrations for experiments.
Direcciones Futuras
The potential applications of Ethyl 2-bromo-4-cyano-5-formylphenylacetate are numerous and varied. It could be used as an antifungal agent, an inhibitor of the enzymes acetylcholinesterase, MAO, and COX, or as a tool to study the effects of these enzymes on various biological systems. It could also be used as a tool to study the effects of bromine on various biological systems. In addition, it could be used to develop new drugs or to modify existing drugs. Finally, it could be used to study the effects of brominated compounds on the environment.
Propiedades
IUPAC Name |
ethyl 2-(2-bromo-4-cyano-5-formylphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO3/c1-2-17-12(16)5-8-3-10(7-15)9(6-14)4-11(8)13/h3-4,7H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRPBMFBOVXMFFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C=C1Br)C#N)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



